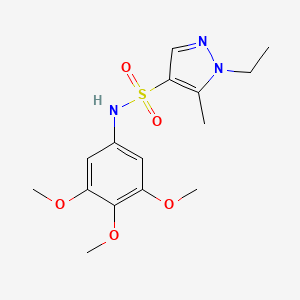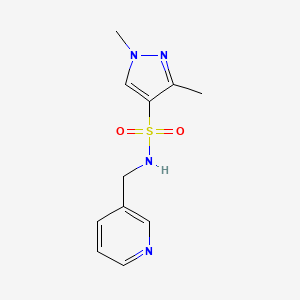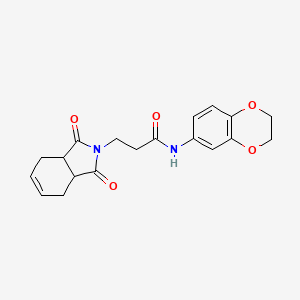
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide, also known as TMS, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammatory response. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the extrinsic apoptotic pathway. This compound inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a protein that is involved in the formation of new blood vessels. This compound inhibits the activity of DPP-4 by binding to the enzyme's active site. This prevents the enzyme from degrading incretin hormones, which are involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in vitro and in vivo. This compound has been shown to reduce the production of prostaglandins and cytokines, which are involved in the inflammatory response. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to inhibit the growth of tumors in animal models. This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
实验室实验的优点和局限性
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. This compound is a relatively stable compound that can be synthesized using various methods. This compound has been shown to have low toxicity in animal models. This compound has been shown to have good bioavailability and can be administered orally or intravenously. However, this compound has several limitations for lab experiments. This compound is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. This compound has not been tested extensively in human clinical trials, and its safety and efficacy in humans are unknown.
未来方向
There are several future directions for the study of 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide. This compound could be further studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound could be further studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. This compound could be further studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders. This compound could be further studied for its pharmacokinetics and pharmacodynamics in humans, and its safety and efficacy could be tested in human clinical trials.
合成方法
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been synthesized using various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of sulfuric acid and sodium sulfate. The multistep synthesis method involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4,5-trimethoxyphenyl)-3-oxobutane, which is then reacted with hydrazine hydrate to form 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide. This compound is then treated with sulfamic acid to form this compound.
科学研究应用
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has been studied for its potential use in the treatment of type 2 diabetes due to its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in glucose metabolism.
属性
IUPAC Name |
1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-6-18-10(2)14(9-16-18)24(19,20)17-11-7-12(21-3)15(23-5)13(8-11)22-4/h7-9,17H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXZWNOYFCFNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5365772.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B5365789.png)
![N-(3-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)acetamide](/img/structure/B5365796.png)



![3-(2-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5365822.png)
![N-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5365832.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5365840.png)
![N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5365864.png)
